

A Comparative Performance Analysis of Solvent Yellow 141 and Solvent Yellow 93

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Compound of Interest

Compound Name: **SOLVENT YELLOW 141**

Cat. No.: **B1166055**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two widely used solvent dyes, **Solvent Yellow 141** and Solvent Yellow 93. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, based on key performance indicators and supporting data.

Executive Summary

Solvent Yellow 141 and Solvent Yellow 93 are both utilized in the coloration of various materials, including plastics and fibers. While both are effective colorants, they exhibit distinct differences in their chemical nature, thermal stability, lightfastness, and solubility profiles. Solvent Yellow 93 generally demonstrates superior heat resistance and lightfastness, making it suitable for applications requiring high durability. Conversely, **Solvent Yellow 141** offers different solubility characteristics that may be advantageous in specific solvent systems.

Comparative Performance Data

The following table summarizes the key quantitative performance metrics for **Solvent Yellow 141** and Solvent Yellow 93.

Property	Solvent Yellow 141	Solvent Yellow 93
Chemical Class	Azo dye[1][2]	Methine / Pyrazolone / Azomethine[3][4]
Appearance	Greenish-yellow powder[1][5]	Greenish-yellow powder[6]
Melting Point	180°C[2][7]	181°C[3][8]
Heat Resistance	260°C[1][2][5]	300°C (in Polystyrene)[3][8][9]
Light Fastness (Blue Wool Scale)	5[5]	6-7[3][8][9]
Solubility (at 20°C)	Ethanol: 120 g/L[1]	Dichloromethane: 190 g/L, Toluene: 25 g/L, Acetone: 8 g/L, Butyl Acetate: 10 g/L, Ethanol: 1 g/L[3][8][9]
Primary Applications	Plastics (PS, HIPS, PMMA, ABS), transparent paints, coatings, printing inks.[1]	Polyester fibers, plastics (PS, ABS, PC, PET), masterbatch production.[8][9]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for solvent dyes. While specific experimental details can vary by manufacturer and testing facility, the general protocols are outlined below.

Heat Stability Testing

Objective: To determine the maximum temperature at which the dye remains stable without significant degradation or color change.

Methodology:

- A sample of the polymer (e.g., polystyrene) is compounded with a specified concentration of the solvent dye.

- The colored polymer is then subjected to a series of increasing temperatures in an injection molding machine or an oven.
- The residence time at each temperature is kept constant (e.g., 5 minutes).
- The color of the resulting plastic chips at each temperature is compared to a standard sample that was processed at a low temperature.
- The heat stability is reported as the highest temperature at which no significant color deviation is observed.

Light Fastness Testing

Objective: To assess the resistance of the colored material to fading upon exposure to light.

Methodology:

- A sample of the material colored with the solvent dye is prepared (e.g., a plastic plaque or a dyed textile).
- The sample is exposed to a standardized artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight in a controlled environment.
- Simultaneously, a set of Blue Wool Standards (rated 1-8, with 8 being the most lightfast) are exposed under the same conditions.
- The degree of fading of the test sample is periodically compared to the fading of the Blue Wool Standards.
- The lightfastness rating is assigned based on which Blue Wool Standard shows a similar degree of fading as the test sample.

Solubility Testing

Objective: To determine the amount of dye that can be dissolved in a given solvent at a specific temperature.

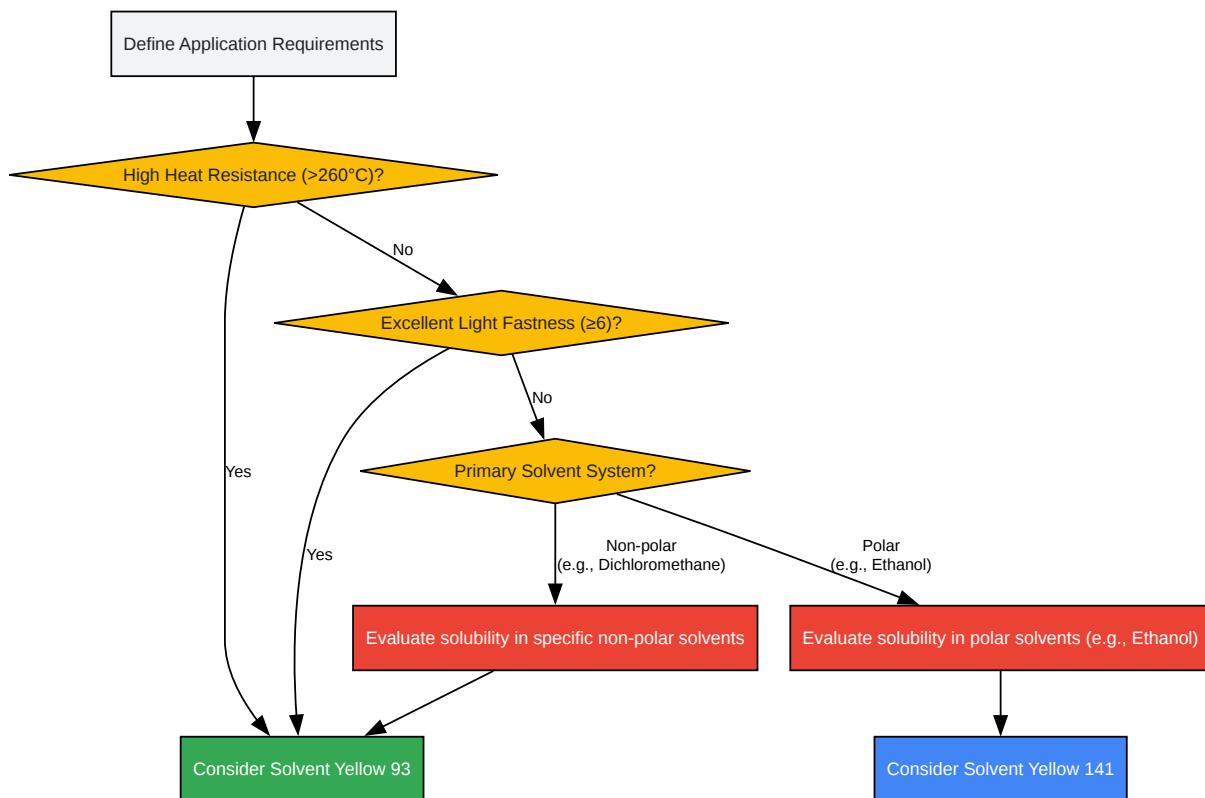
Methodology:

- A known volume of the solvent is maintained at a constant temperature (e.g., 20°C).
- The solvent dye is gradually added to the solvent while stirring until no more dye dissolves, and a saturated solution is formed.
- The solution is then filtered to remove any undissolved solid.
- A known volume of the filtered saturated solution is taken, and the solvent is evaporated.
- The mass of the remaining dry dye is measured.
- The solubility is then calculated and expressed in grams per liter (g/L).

Visualization

Logical Workflow for Solvent Dye Selection

The following diagram illustrates a decision-making process for selecting between **Solvent Yellow 141** and Solvent Yellow 93 based on key application requirements.



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- To cite this document: BenchChem. [A Comparative Performance Analysis of Solvent Yellow 141 and Solvent Yellow 93]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166055#comparative-performance-of-solvent-yellow-141-and-solvent-yellow-93>]

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